
Desonide 21-acetate
Übersicht
Beschreibung
Desonide 21-Acetate is related to Budesonide . It is also known as Acetyldesonide . It is mainly used in the field of drug research for atopic dermatitis (eczema), seborrheic dermatitis, psoriasis, and contact dermatitis .
Synthesis Analysis
Desonide 21-Acetate is a derivative of Desonide . This facilitates the large-scale production and development of high-quality Desonide by pharmaceutical companies .Molecular Structure Analysis
The molecular formula of Desonide 21-Acetate is C26H34O7 . It has an average mass of 458.544 Da and a monoisotopic mass of 458.230438 Da .Chemical Reactions Analysis
The analysis of corticosteroids like Desonide 21-Acetate often involves gas chromatographic techniques . These techniques are occasionally coupled with isotope mass spectrometry to distinguish certain endogenous corticosteroids from those present after exogenous administration .Physical And Chemical Properties Analysis
Desonide 21-Acetate has a density of 1.3±0.1 g/cm3 . Its boiling point is 592.2±50.0 °C at 760 mmHg . The enthalpy of vaporization is 101.4±6.0 kJ/mol . The flashpoint is 195.7±23.6 °C . The index of refraction is 1.578 . The molar refractivity is 118.8±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Treatment of Skin Disorders
Desonide is a prescription topical treatment for redness, swelling, itching, and discomfort of various skin conditions . It is applied 2 to 3 times a day, and skin conditions typically improve in the first two weeks of treatment .
Treatment of Atopic Dermatitis
Desonide is primarily used to treat atopic dermatitis (eczema), a condition that causes inflammation of the skin . It helps to reduce the symptoms of this condition, improving the quality of life for patients.
Treatment of Seborrheic Dermatitis
Seborrheic dermatitis, a skin condition that causes flaky, itchy, red skin, can also be treated with Desonide . It helps to alleviate the symptoms and improve the appearance of the skin.
Treatment of Contact Dermatitis
Contact dermatitis, a type of inflammation caused by contact with a particular substance, can be treated with Desonide . It helps to reduce inflammation and itching, providing relief for patients.
Treatment of Psoriasis
Desonide is used in the treatment of psoriasis, a skin condition that causes red, itchy, and scaly patches . It helps to reduce the symptoms and improve the skin’s appearance.
Improved Drug Delivery
Research has been conducted to develop a novel drug delivery system to improve the treatment of skin disorders . The system is comprised of a Carbopol 980-based nanoemulgel (NE-gel) containing a desonide (DES; 0.05%, w/w) nanoemulsion (NE), which has a small particle size, high encapsulation efficiency, good thermodynamic stability, good permeation ability . This system can potentially improve topical DES delivery for better treatment of skin disorders .
Wirkmechanismus
Target of Action
Desonide 21-acetate, commonly known as Desonide, is a synthetic nonfluorinated corticosteroid . Its primary targets are the cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of the body’s immune response and inflammation.
Mode of Action
Desonide interacts with its targets by binding to the cytosolic glucocorticoid receptors . This binding forms a complex that migrates to the nucleus and binds to genetic elements on the DNA . This interaction results in the expression of anti-inflammatory proteins and suppression of inflammatory cytokines .
Biochemical Pathways
These changes can affect multiple biochemical pathways, leading to anti-inflammatory and antipruritic effects .
Pharmacokinetics
Topically applied Desonide can be absorbed through normal intact skin . The extent of percutaneous penetration varies among individuals and can be influenced by factors such as the use of occlusive dressings, the concentration of the drug, and the specific vehicle used . These factors can impact the drug’s bioavailability.
Result of Action
The primary result of Desonide’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . This includes conditions such as atopic dermatitis (eczema), seborrheic dermatitis, contact dermatitis, and psoriasis . The drug’s anti-inflammatory, antipruritic, and vasoconstrictive properties contribute to these effects .
Action Environment
The action of Desonide can be influenced by various environmental factors. For example, the use of occlusive dressings can increase the absorption of the drug, enhancing its effects . Additionally, the specific vehicle used to deliver the drug (e.g., cream, ointment, lotion) can also impact its efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3/t17-,18-,19-,21+,22+,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVOEOHIGCNVQW-SBOGIFMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desonide 21-acetate | |
CAS RN |
25092-25-5 | |
| Record name | Desonide 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025092255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25092-25-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESONIDE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45JZL0UFSD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



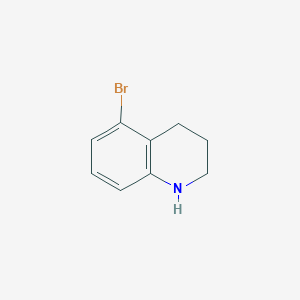
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B53069.png)

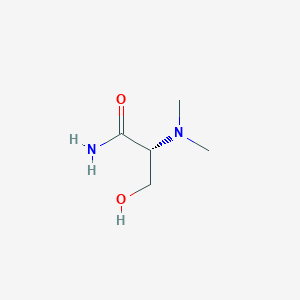
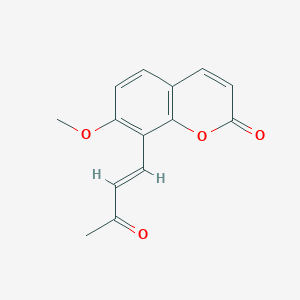
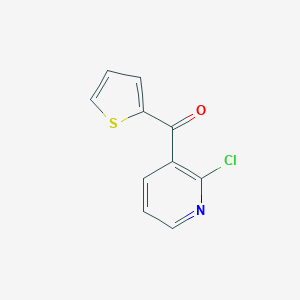
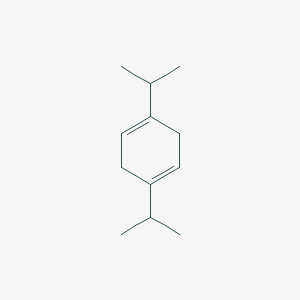
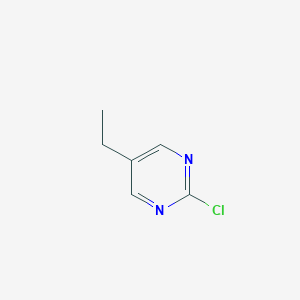
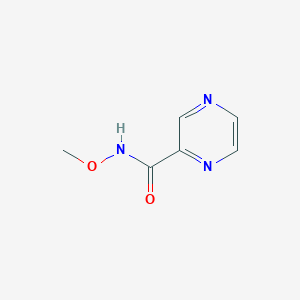

![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
![1-[2-(4-Methyl phenyl)ethyl]pyridinium](/img/structure/B53086.png)

![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)